Increased Lipophilicity vs. Des‑Bromo Analog (XLogP3 Difference)
Replacement of the 4‑bromophenyl group with an unsubstituted phenyl ring (i.e., Benzyl(3,3‑dimethylbutan‑2‑yl)amine, CAS 356518‑60‑0) reduces computed lipophilicity by 0.4 log units. This directly affects membrane permeability, plasma protein binding, and off‑target promiscuity [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | Benzyl(3,3-dimethylbutan-2-yl)amine: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
A 0.4 log unit lipophilicity shift can substantially alter oral absorption, metabolic clearance, and target engagement; the brominated analog offers a defined hydrophobic increment for SAR exploration.
- [1] PubChem. Compound Summary for CID 115623242, [(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 11171515, Benzyl(3,3-dimethylbutan-2-yl)amine. National Center for Biotechnology Information (2024). View Source
